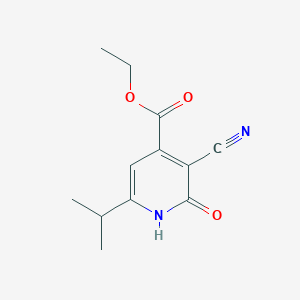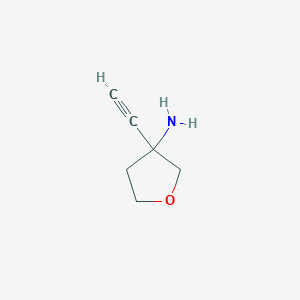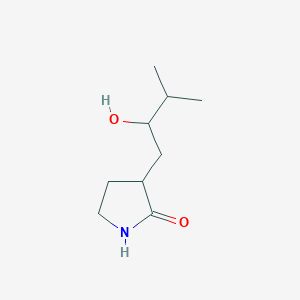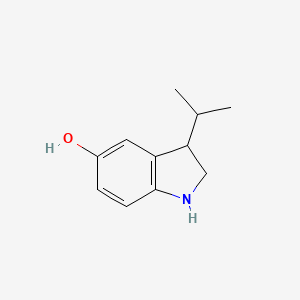
1,3-Dimethylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylpyrrolidin-3-amine is an organic compound with the molecular formula C6H14N2. It is a derivative of pyrrolidine, featuring two methyl groups attached to the nitrogen atom and the third carbon atom of the pyrrolidine ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
1,3-Dimethylpyrrolidin-3-amine can be synthesized through several methods:
Reaction of Pyrrolidine with Dimethylamine: This method involves the reaction of pyrrolidine with dimethylamine under controlled temperature and pressure conditions to yield this compound.
Cyclization of N,N-Dimethyl-3-aminopropylamine: This method involves the cyclization of N,N-dimethyl-3-aminopropylamine in the presence of a suitable catalyst.
Industrial Production: Industrially, the compound can be produced using continuous flow reactors, which allow for precise control of reaction conditions and high yield.
Chemical Reactions Analysis
1,3-Dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides to form substituted pyrrolidines.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major products formed from these reactions include N-oxides, secondary amines, and substituted pyrrolidines.
Scientific Research Applications
1,3-Dimethylpyrrolidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dimethylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
1,3-Dimethylpyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
N-Methylpyrrolidine: A derivative with a single methyl group, which has different reactivity and solubility properties compared to this compound.
N,N-Dimethylpyrrolidine: Another derivative with two methyl groups on the nitrogen atom, which affects its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1,3-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2/c1-6(7)3-4-8(2)5-6/h3-5,7H2,1-2H3 |
InChI Key |
CTCROLHSTQLQKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B13206736.png)

![tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13206741.png)




![1-[3-(methylsulfanyl)propyl]-1H-pyrazol-3-amine](/img/structure/B13206765.png)

